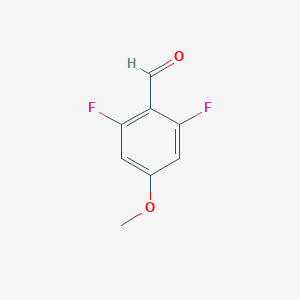

2,6-Difluoro-4-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYABCGOTMDPUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395273 | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256417-10-4 | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluoro-4-methoxybenzaldehyde CAS number

An In-Depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde

CAS Number: 256417-10-4

Introduction

This compound is a highly functionalized aromatic aldehyde that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking the aldehyde group and a para-methoxy group, imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde and influences the reactivity of the aromatic ring, while the methoxy group acts as an electron-donating group, modulating the overall electronic profile of the molecule.[1][2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with mechanistic insights, key applications in drug discovery and materials science, and essential safety and handling protocols.

Physicochemical and Structural Data

A summary of the key physicochemical and structural identifiers for this compound is provided in the table below. This data is essential for its identification, handling, and use in quantitative experimental setups.

| Property | Value |

| CAS Number | 256417-10-4[1][2][3] |

| Molecular Formula | C₈H₆F₂O₂[1][2][3] |

| Molecular Weight | 172.13 g/mol [1][2][3] |

| Melting Point | 73-77 °C[3] |

| Appearance | White to cream or pale yellow solid[4] |

| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N[3][5] |

| SMILES | COc1cc(F)c(C=O)c(F)c1[3][5] |

| Purity | Typically ≥97%[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature; however, a logical and efficient synthetic pathway can be extrapolated from established formylation reactions on analogous electron-rich aromatic systems. The most probable synthetic route involves the electrophilic formylation of 3,5-difluoroanisole.

Proposed Synthetic Workflow: Formylation of 3,5-Difluoroanisole

The introduction of a formyl group onto the 3,5-difluoroanisole backbone can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction or Friedel-Crafts type formylations. The Vilsmeier-Haack reaction, utilizing a pre-formed Vilsmeier reagent (e.g., from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)), is a well-established and industrially scalable method for the formylation of electron-rich aromatic compounds.[6]

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Protocol and Mechanistic Rationale

-

Vilsmeier Reagent Formation: In an anhydrous, aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), N,N-dimethylformamide (DMF) is treated with phosphoryl chloride (POCl₃) at low temperatures (typically 0-10 °C). The lone pair on the nitrogen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt. This pre-formation step is critical as it generates the active electrophile for the subsequent aromatic substitution.

-

Electrophilic Aromatic Substitution: 3,5-Difluoroanisole is added to the cooled solution of the Vilsmeier reagent. The methoxy group is an activating, ortho-para directing group. The fluorine atoms are deactivating but also ortho-para directing. In this case, the position between the two fluorine atoms is the most sterically hindered and electronically deactivated. The methoxy group's directing effect will dominate, and the electrophilic Vilsmeier reagent will attack the position ortho to the methoxy group and para to one of the fluorine atoms. This results in the formation of a resonance-stabilized Wheland intermediate (a sigma complex).

-

Hydrolysis: The reaction mixture is then quenched with water or a mild aqueous base. The water molecule attacks the iminium carbon of the intermediate, and subsequent elimination of dimethylamine and a proton yields the final product, this compound. The product can then be purified using standard techniques such as recrystallization or column chromatography.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research and development.

-

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[7] It is particularly noted for its use in developing compounds targeting neurological disorders.[1] The aldehyde functionality provides a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, to build more complex molecular scaffolds.[7]

-

Agrochemicals: Similar to its role in pharmaceuticals, this aldehyde is used in the development of novel pesticides and herbicides.[2] The fluorinated substituents can lead to enhanced biological activity and favorable environmental profiles.

-

Materials Science: The compound is also utilized in the synthesis of advanced materials, such as specialty polymers and coatings, where the fluorine atoms contribute to increased chemical and thermal stability.[2]

Caption: Key application areas of the title compound.

Safety, Handling, and Storage

Due to its reactive nature and potential physiological effects, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a skin and eye irritant.[3] The GHS pictograms indicate a corrosive hazard.[3]

-

H-Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage).[3]

-

P-Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate footwear. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is between 0-8°C.[1][2]

-

Stability: The compound is generally stable under recommended storage conditions but may be sensitive to air.[8]

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its distinct substitution pattern provides a unique combination of reactivity and modulatory properties that are highly sought after in the synthesis of high-value molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers and drug development professionals seeking to leverage its potential in their respective fields.

References

- This compound. Chem-Impex. [Link]

- 2,6-difluoro-4-méthoxybenzaldéhyde. Chem-Impex. [Link]

- Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical & Pharmaceutical Bulletin. [Link]

- Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Bio-Active Co., Ltd. [Link]

- This compound (C8H6F2O2). PubChemLite. [Link]

- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

- 2,6-Difluoro-4-hydroxybenzaldehyde. PubChem. [Link]

- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- An Improved Method for the Preparation OF 3,5-Difluorosalicylaldehyde and 3,5-Difluorosalicylic Acid.

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- 2,6-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). PubChemLite. [Link]

- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit

- ortho-Formylation of phenols. Organic Syntheses. [Link]

- Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 6. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxybenzaldehyde

Introduction

2,6-Difluoro-4-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial intermediate and building block in the fields of medicinal chemistry and advanced materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms ortho to the aldehyde and the electron-donating methoxy group para, make it a valuable synthon for creating complex molecular architectures.[1] An in-depth understanding of its physical properties is paramount for researchers and drug development professionals to ensure its proper handling, storage, reaction optimization, and characterization. This guide provides a comprehensive overview of the core physical and chemical identifiers of this compound, its physicochemical characteristics, spectroscopic signature, and standardized protocols for property verification.

Core Molecular and Physical Identifiers

Precise identification of a chemical substance is the foundation of reproducible scientific research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 256417-10-4 | [2] |

| Molecular Formula | C₈H₆F₂O₂ | [2] |

| Molecular Weight | 172.13 g/mol | [2] |

| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | |

| Canonical SMILES | COc1cc(F)c(C=O)c(F)c1 |

The structural arrangement of the atoms, particularly the placement of the two fluorine atoms flanking the aldehyde group, is critical to the molecule's reactivity and physical behavior.

Physicochemical Properties

The bulk physical properties of a compound dictate its state, appearance, and requirements for purification and formulation.

| Property | Value | Comments |

| Appearance | White to off-white or cream-colored solid. | Often supplied as a crystalline powder. The color can depend on purity.[3] |

| Melting Point | 73-77 °C (lit.) | A defined melting range is a critical indicator of purity. A broad range may suggest the presence of impurities. |

| Boiling Point | Not reported. | Compounds with this molecular weight and melting point often have high boiling points and may decompose upon heating at atmospheric pressure. Purification is typically achieved by recrystallization rather than distillation. |

| Density | Not reported. | Data is not readily available in standard chemical databases. |

Solubility Profile

The solubility of this compound is a key parameter for selecting appropriate solvents for chemical reactions, purification, and analytical sample preparation. While quantitative data is scarce, a qualitative assessment can be made based on its molecular structure.

-

Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF), which can engage in dipole-dipole interactions with the polar aldehyde and ether functional groups.

-

Chlorinated Solvents: Good solubility is predicted in dichloromethane (DCM) and chloroform (CHCl₃) due to the overall molecular polarity.

-

Alcohols: Likely soluble in methanol and ethanol.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexanes and toluene, as the polarity of the functional groups outweighs the nonpolar character of the benzene ring.

-

Water: Poor solubility is expected due to the predominantly organic and aromatic nature of the molecule, despite the presence of polar groups.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the predicted key features in the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will appear around δ 3.8-4.0 ppm.

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons will appear as a triplet in the region of δ 6.5-7.0 ppm. The triplet pattern arises from coupling to the two adjacent fluorine atoms (JH-F).

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The aldehyde carbon will be a singlet in the δ 185-195 ppm region.

-

Aromatic Carbons: Six distinct signals are expected. The carbons bonded to fluorine (C-F) will show large one-bond coupling constants (¹JC-F), appearing as doublets. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The carbon attached to the methoxy group (C-O) will be significantly shielded.

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms, as they are in chemically identical environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence for the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[4]

-

C-H Stretch (Aldehyde): Two weak bands (a Fermi doublet) are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

-

Aromatic C=C Stretches: Medium to strong bands will appear in the 1600-1450 cm⁻¹ region.[4]

-

C-O-C Stretch (Aryl Ether): A strong, characteristic band for the asymmetric C-O-C stretch is expected in the 1250-1300 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands corresponding to the C-F bond stretch are expected in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

[M-H]⁺ (m/z = 171): Loss of the aldehydic hydrogen.

-

[M-CHO]⁺ (m/z = 143): Loss of the formyl group (-CHO), a common fragmentation pathway for benzaldehydes.

-

[M-CH₃]⁺ (m/z = 157): Loss of a methyl radical from the methoxy group.

-

Experimental Methodologies for Property Determination

To ensure the quality and identity of this compound, the following standardized protocols should be employed.

Protocol 1: Melting Point Determination

This protocol provides a method for verifying the melting point and assessing the purity of the compound.

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the sample powder. Gently tap the bottom of the tube on a hard surface to pack a small amount (2-3 mm) of the sample at the sealed end.

-

Instrumentation: Place the loaded capillary tube into a calibrated digital melting point apparatus.

-

Heating: Set a rapid heating ramp to quickly approach the expected melting point (e.g., to ~65 °C).

-

Observation: Reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). The range between these two temperatures is the melting range. A pure sample should have a sharp melting range consistent with the literature value of 73-77 °C.

Protocol 2: FT-IR Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or ZnSe) is clean. Use a soft wipe with isopropanol to clean the surface.

-

Background Scan: Acquire a background spectrum. This captures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to achieve a good signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Perform baseline correction if necessary and use the peak-finding tool to label the wavenumbers of the major absorption bands for analysis.

Safety and Handling

Adherence to safety protocols is non-negotiable when working with any chemical reagent. Based on available safety data, this compound requires careful handling.

-

Hazard Classifications:

-

Skin Irritation, Category 2

-

Serious Eye Damage, Category 1

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: When handling larger quantities or if dust is generated, a dust mask (e.g., N95) is recommended.

-

Skin and Body Protection: A lab coat should be worn to protect clothing and skin.

-

-

Storage:

Conclusion

This compound is a solid aromatic aldehyde with a melting point of 73-77 °C. Its physical properties are dictated by the interplay of its aldehyde, methoxy, and difluoro-substituted aromatic ring structure. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the essential information required for the confident identification, safe handling, and effective utilization of this important synthetic building block. Rigorous verification of these properties using the described methodologies is a cornerstone of maintaining scientific integrity and achieving reproducible results in research and development.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde.

- PubChemLite. (n.d.). This compound (C8H6F2O2).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (NP0078201).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).

- Mol-Instincts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). 4-Methoxybenzaldehyde.

- The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde.

- PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzaldehyde.

- Chemical Synthesis Database. (2025). 2,6-dichloro-4-methoxybenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 4-methoxy-.

- Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.

- Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.

- Reddit. (2024). Mass spectrum for 4-methoxybenzaldehyde.

- ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD).

- PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde.

- The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde.

Sources

2,6-Difluoro-4-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde that serves as a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight of 172.13 g/mol , and explore its structural characteristics that underpin its reactivity. The guide details a representative synthetic pathway, discusses its critical applications in pharmaceutical and materials science research, outlines standard analytical methods for characterization, and provides essential safety and handling protocols. This document is intended to serve as a vital resource for researchers leveraging this compound to innovate in drug discovery and the development of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1] this compound has emerged as a particularly valuable intermediate due to its unique substitution pattern.[2][3] The two fluorine atoms positioned ortho to the aldehyde group create a distinct electronic environment that enhances reactivity and selectivity in various chemical transformations, while the para-methoxy group provides an additional point for functionalization or electronic modulation.[2][3] This guide synthesizes the critical technical information required for the effective application of this compound in a research and development setting.

Physicochemical and Structural Characteristics

The utility of this compound begins with its fundamental properties. Its precise molecular weight and structure are foundational for all stoichiometric calculations and analytical interpretations.

Key Properties Summary

A summary of the essential quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 172.13 g/mol | [2][4][5][6] |

| Molecular Formula | C₈H₆F₂O₂ | [2][4] |

| CAS Number | 256417-10-4 | [2][4] |

| Melting Point | 73-77 °C | [4] |

| Appearance | Solid | [4] |

| SMILES String | COc1cc(F)c(C=O)c(F)c1 | [4] |

| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [4] |

Structural and Electronic Effects

The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity.

-

Fluorine Substituents (C2, C6): The two highly electronegative fluorine atoms act as powerful inductive electron-withdrawing groups. This effect lowers the pKa of the aldehydic proton and activates the aromatic ring for certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.

-

Methoxy Group (C4): The para-methoxy group is a strong electron-donating group through resonance, which can counterbalance the inductive effects of the fluorine atoms and influence the regioselectivity of reactions.

-

Aldehyde Group (C1): This group is a versatile chemical handle, readily participating in reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, providing a gateway to a diverse array of more complex molecules.[1]

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes often involves formylation of a functionalized aromatic precursor. A common and effective strategy for a molecule like this compound involves directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position, followed by quenching with a formylating agent.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and confirmation of substituted benzaldehydes, based on established chemical principles.

Caption: Generalized workflow for the synthesis and validation of this compound.

Experimental Protocol: Directed Ortho-Metalation (Representative)

This protocol is a representative example based on the synthesis of structurally similar compounds and should be adapted and optimized for specific laboratory conditions.[6]

-

Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the reaction flask while maintaining the temperature at -78 °C.

-

Substrate Addition: Dissolve the starting material, 3,5-difluoroanisole (1.0 equivalent), in anhydrous THF and add it dropwise to the LDA solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. The reaction is typically rapid. Continue stirring at -78 °C for 30 minutes.

-

Quenching and Workup: Remove the cooling bath and allow the reaction to warm slowly. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to afford the pure this compound.

Key Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility spans multiple domains of chemical science.

-

Pharmaceutical Development: It serves as a crucial precursor for the synthesis of complex pharmaceuticals, particularly those targeting neurological disorders where blood-brain barrier penetration and metabolic stability are critical design parameters.[2][3]

-

Agrochemicals: The compound is used in the development of next-generation pesticides and herbicides, where the fluorine substituents can enhance potency and environmental stability.[2]

-

Material Science: It is applied in the synthesis of advanced polymers and specialty coatings. The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and altered optical characteristics.[2][3]

-

Organic Synthesis: As a versatile building block, it enables researchers to construct complex molecular architectures for a wide range of scientific investigations.[2]

The following diagram illustrates its role as a foundational piece in a hypothetical drug discovery pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 97 256417-10-4 [sigmaaldrich.com]

- 5. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

2,6-Difluoro-4-methoxybenzaldehyde structure

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzaldehyde: Structure, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized aromatic aldehyde that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern—two ortho-fluorine atoms and a para-methoxy group—creates a distinct electronic environment that modulates the reactivity of the aromatic ring and the aldehyde moiety. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[2]

This compound (DFMBA) exemplifies a strategically designed building block. The two fluorine atoms flanking the aldehyde group exert a powerful inductive electron-withdrawing effect (-I), which enhances the electrophilicity of the carbonyl carbon. Conversely, the para-methoxy group provides a strong resonance electron-donating effect (+M). This "push-pull" electronic configuration makes DFMBA a unique and valuable intermediate for constructing complex molecular architectures.[3] This guide will explore the fundamental chemistry and practical applications of this important reagent.

Molecular Structure and Physicochemical Properties

The defining feature of DFMBA is its 1,2,3,5-tetrasubstituted benzene ring. The steric hindrance and electronic effects of the ortho-fluorine atoms influence the conformation and reactivity of the aldehyde group.

| Property | Value | Source(s) |

| CAS Number | 256417-10-4 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 73-77 °C | |

| SMILES | COc1cc(F)c(C=O)c(F)c1 | |

| InChIKey | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization: Confirming the Structure

A multi-technique spectroscopic analysis is essential for unambiguous structure verification. The expected data provides a fingerprint for the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A singlet appearing far downfield, typically around δ 10.4 ppm.

-

Aromatic Protons (Ar-H): The two equivalent protons at the C3 and C5 positions would appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

-

Methoxy Protons (OCH₃): A sharp singlet, typically around δ 3.9 ppm.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal in the range of δ 185-190 ppm, with its exact shift influenced by the electronic environment.

-

Aromatic Carbons: Carbons directly bonded to fluorine (C2, C6) will show large one-bond C-F coupling constants (¹JCF). The other aromatic carbons (C1, C3, C4, C5) will also exhibit smaller couplings.

-

Methoxy Carbon (OCH₃): A signal around δ 56 ppm.[6]

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 172.03, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4]

-

Synthesis and Purification

A robust and widely applicable method for synthesizing 2,6-disubstituted benzaldehydes is through directed ortho-metalation of a suitable precursor, followed by formylation.

Causality Behind Experimental Choices

The synthesis of this compound is strategically designed around the principles of regiocontrol in aromatic substitution. The starting material, 3,5-difluoroanisole, has acidic protons at the C2 and C6 positions, ortho to the methoxy group. The methoxy group is a moderate directing group for lithiation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) or a standard base like n-butyllithium (n-BuLi) allows for the selective deprotonation at one of these ortho positions. The extremely low temperature (-75 °C) is critical to maintain the stability of the highly reactive aryllithium intermediate and prevent unwanted side reactions. N,N-Dimethylformamide (DMF) serves as an efficient electrophile, delivering the formyl group (CHO) to the nucleophilic carbon of the aryllithium species.

Experimental Workflow: Synthesis via Directed ortho-Metalation

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for similar substituted benzaldehydes.[5]

-

Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -75 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Following this, add a solution of 3,5-difluoroanisole (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -75 °C for an additional 30 minutes.

-

Quenching and Work-up: Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield the final product.[5]

Reactivity and Synthetic Utility

DFMBA is a versatile intermediate due to the reactivity of its aldehyde group, which is enhanced by the flanking fluorine atoms. It serves as a precursor to a wide range of more complex molecules.[3]

Key Reactions:

-

Condensation Reactions: Reacts with amines to form Schiff bases/imines, and with active methylene compounds (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.[7]

-

Oxidation: Can be oxidized to the corresponding 2,6-difluoro-4-methoxybenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to 2,6-difluoro-4-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Wittig Reaction: Reacts with phosphorus ylides to form substituted alkenes.

Caption: Key synthetic transformations of DFMBA.

Applications in Drug Discovery and Materials Science

The unique electronic and steric properties of DFMBA make it a valuable starting material in several high-value research areas.

-

Pharmaceutical Development: DFMBA is a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3] The difluoromethoxyaryl motif can enhance a drug candidate's ability to cross the blood-brain barrier and can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Agrochemicals: It is used in the design of more effective and environmentally benign pesticides and herbicides.[8] The fluorine atoms can increase the potency and selectivity of the final active ingredient.

-

Material Science: The compound is applied in the development of advanced materials such as polymers and coatings.[3][8] The presence of fluorine imparts desirable properties like enhanced chemical stability, thermal resistance, and altered surface properties (hydrophobicity).

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage) |

| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Data sourced from Sigma-Aldrich Safety Data Sheet. |

Conclusion

This compound is more than just a simple aromatic aldehyde; it is a strategically designed synthetic building block. The interplay of its ortho-fluoro and para-methoxy substituents creates a molecule with fine-tuned reactivity and desirable physicochemical properties. Its utility in the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science underscores its importance. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.

References

- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 4-Fluoro-2,6-dimethoxybenzaldehyde.

- This compound (C8H6F2O2). PubChemLite. [Link]

- 2,6-Difluoro-4-hydroxybenzaldehyde.

- Industrial production method for 2, 6-difluorobenzaldehyde.

- Method for synthesizing environment-friendly p-methoxybenzaldehyde.

- 3,4-Difluoro-2-methoxybenzaldehyde.

- Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. [Link]

- Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application.

- Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.

- Benzaldehyde, m-methoxy-. Organic Syntheses Procedure. [Link]

- 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.

- Truekind® Supportive Comfort Wireless Shaping Bra. Shapermint. [Link]

- Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686).

- Truekind® Daily Comfort Wireless Shaper Bra. Shapermint. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-4-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Building Block

2,6-Difluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol .[1][2] This compound has emerged as a valuable intermediate and building block in several high-stakes scientific fields. Its utility is largely derived from the unique electronic properties conferred by its substituents: two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde core. These features make it a key component in the synthesis of complex molecules for pharmaceutical development, particularly in creating drug candidates for neurological disorders.[2] Furthermore, it sees application in advanced materials science, where the incorporation of fluorine can enhance chemical stability and solvent resistance in polymers and coatings.[2]

A fundamental understanding of a compound's solubility is a non-negotiable prerequisite for its effective application in any of these domains. Whether for designing a reaction medium, formulating a drug product, or creating a polymer blend, solubility dictates the compound's behavior, bioavailability, and reactivity. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and coupled with a rigorous, field-proven experimental protocol for its empirical determination.

Section 1: Theoretical Principles of Solubility

The solubility of a substance is governed by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3] The molecular structure of this compound offers several insights into its expected solubility:

-

Polar Core: The benzaldehyde structure contains a polar carbonyl group (C=O) and a methoxy group (-OCH₃), which can participate in dipole-dipole interactions.

-

Fluorine Substitution: The two fluorine atoms are highly electronegative, significantly increasing the polarity of the aromatic ring and influencing intermolecular interactions.

-

Hydrogen Bonding: While the molecule itself does not have a hydroxyl or amine group to act as a strong hydrogen bond donor, the oxygen atoms in the carbonyl and methoxy groups can act as hydrogen bond acceptors.

Based on these features, it is predicted that this compound will exhibit poor solubility in nonpolar solvents such as hexane or toluene. Conversely, its solubility is expected to be significantly higher in polar organic solvents. It will likely be most soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) and polar protic solvents (e.g., ethanol, methanol) that can engage in favorable dipole-dipole interactions and hydrogen bonding.

Section 2: Solubility Profile

While extensive quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure. The following table provides a predicted solubility profile in common laboratory solvents. For precise quantitative values, the experimental protocol outlined in Section 3 should be employed.

Table 1: Predicted Qualitative and Quantitative Solubility of this compound

| Solvent | Solvent Type | Predicted Qualitative Solubility | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Water | Polar Protic | Sparingly Soluble / Insoluble | 25 | Data to be determined | Data to be determined |

| Hexane | Nonpolar | Insoluble | 25 | Data to be determined | Data to be determined |

| Toluene | Nonpolar | Sparingly Soluble | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Soluble | 25 | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | Soluble | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Very Soluble | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Very Soluble | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | 25 | Data to be determined | Data to be determined |

Section 3: Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a validated experimental methodology is essential. The shake-flask method is widely regarded as the gold standard for determining the equilibrium solubility of a solid in a liquid.[4][5] This method ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.2 µm PTFE)[3]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][6]

Safety Precautions

This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][7] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[1]

Step-by-Step Experimental Protocol

Part A: Sample Preparation and Equilibration

-

System Preparation: Add a precisely weighed excess amount of solid this compound to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for 24 to 48 hours.

-

Causality Check: A prolonged agitation period is crucial to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of the true solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that the measured concentration no longer increases.[4]

-

Part B: Phase Separation and Sample Preparation

-

Initial Separation: Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

-

Centrifugation: Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid. This step minimizes the risk of clogging the fine filter in the next step.

-

Filtration: Carefully draw the clear supernatant into a syringe and pass it through a 0.2 µm PTFE syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed solution is truly saturated and free of undissolved solids. The use of a chemically inert PTFE filter prevents the solute from adsorbing to the filter material, which would otherwise lead to inaccurate results.[3]

-

-

Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

Part C: Quantification by HPLC

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is typically suitable. The mobile phase could be a mixture of acetonitrile and water. Detection should be performed via UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Self-Validation: The calibration curve is the cornerstone of accurate quantification. A linear regression with a high correlation coefficient (R² > 0.999) validates that the detector response is proportional to the concentration within the tested range.[3]

-

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the original saturated solution. Report the final value in both mg/mL and mol/L.

Section 4: Key Factors Influencing Solubility

Several physical and chemical factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility tends to increase with temperature. Therefore, precise temperature control during the equilibration phase is paramount for reproducibility.[4]

-

Solvent Purity: The presence of impurities, especially water, in organic solvents can alter the solvent's polarity and significantly impact the measured solubility. Using high-purity, HPLC-grade solvents is essential.

-

Compound Purity: Impurities within the this compound sample can affect its dissolution behavior and may interfere with analytical quantification.

-

pH (Aqueous Systems): For aqueous solutions, pH can play a role, although for a neutral molecule like this, the effect is expected to be minimal unless under highly acidic or basic conditions that could potentially degrade the compound.

Conclusion

While specific solubility data for this compound remains to be broadly published, its molecular structure strongly suggests a preference for polar organic solvents. This technical guide provides the theoretical framework and, more importantly, a robust and validated experimental protocol based on the shake-flask method coupled with HPLC analysis. By adhering to this self-validating system, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this critical chemical intermediate, enabling its effective and optimized use in synthesis, formulation, and materials science innovation.

References

- Fisher Scientific. (2024). Safety Data Sheet: this compound. Link

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. Link

- Chem-Impex International, Inc. This compound. Link

- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Ferreira, O., Pinho, S. P., & Macedo, E. A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- U.S. Environmental Protection Agency. (1982). Method for the determination of aldehydes and ketones in ambient air using HPLC. Link

- Sadek, P. C. (2000). The HPLC Solvent Guide. John Wiley & Sons.

- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Link

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

- Williams, R. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Link

- Spickett, A. M., & Rzepa, H. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136. Link

- Koivusalmi, E., Haatainen, E., & Root, A. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 70(1), 108–113. Link

Sources

2,6-Difluoro-4-methoxybenzaldehyde safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for this compound (CAS No. 256417-10-4). The content herein is synthesized from authoritative safety data sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Profile

This compound is an aromatic aldehyde whose unique electronic properties, conferred by its fluorine and methoxy groups, make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1][2]. Understanding its fundamental properties is the first step in a robust risk assessment.

The causality behind its utility lies in the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the aldehyde group and the aromatic ring, offering selectivity in various chemical transformations[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| CAS Number | 256417-10-4 | [3] |

| Physical State | Solid | [3] |

| Recommended Use | Laboratory chemicals | [3] |

Hazard Identification and Toxicological Assessment

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The "Warning" signal word indicates a moderate level of hazard[3].

Table 2: GHS Hazard Classification

| Classification | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [3] |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation | H335 | [3] |

The aldehyde functional group is inherently reactive and can interact with biological macromolecules, which is the mechanistic basis for its irritant properties. Upon contact with the moist surfaces of the respiratory tract or eyes, it can cause inflammation and discomfort.

Toxicological Summary:

-

Carcinogenicity & Reproductive Toxicity: No data is currently available to classify the compound's carcinogenic or reproductive toxicity[3].

-

Endocrine Disruption: This product is not known or suspected to be an endocrine disruptor[3].

-

Target Organs: The primary target organ for single-exposure toxicity is the respiratory system[3].

Caption: Workflow for assessing and mitigating risks before handling the chemical.

Safe Handling, Storage, and Personal Protection

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe laboratory operations.

Engineering and Administrative Controls

The primary engineering control for handling this solid compound is to work within a certified chemical fume hood. This prevents the inhalation of dust particles. Administrative controls include ensuring all personnel are trained on the specific hazards and have read this guide and the corresponding SDS.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm.

-

Eye Protection: Goggles compliant with European standard EN 166 or equivalent are mandatory to protect against dust particles causing serious eye irritation[3].

-

Hand Protection: Wear protective gloves. The specific glove material should be chosen based on the solvent used, if any, and institutional safety guidelines. For handling the solid, nitrile gloves are generally sufficient.

-

Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact[3].

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is necessary[3].

Storage Requirements

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[4]. Improper storage can lead to degradation of the material and potential changes in its hazard profile.

Emergency Procedures and First Aid

Immediate and correct response to an exposure incident can significantly mitigate harm.

Step-by-Step First Aid Protocol

-

General Advice: If symptoms persist after any exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet[3]. Ensure first responders are aware of the material involved to protect themselves[3].

-

Inhalation:

-

Action: Immediately move the affected person to fresh air[3].

-

Causality: This removes the individual from the source of the respiratory irritant.

-

Follow-up: If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms like coughing or shortness of breath occur or persist[3].

-

-

Skin Contact:

-

Eye Contact:

-

Action: Immediately rinse the eyes with plenty of water, also under the eyelids, for at least 15 minutes[3][4].

-

Causality: Prompt and prolonged flushing is critical to dilute and remove the chemical, preventing serious eye damage.

-

Follow-up: If eye irritation persists, seek immediate medical attention from a specialist[3].

-

-

Ingestion:

Caption: Decision tree for first aid response based on exposure route.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or appropriate foam[4].

-

Specific Hazards: The combustion of this material may produce hazardous products like carbon oxides and hydrogen fluoride.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products[4].

Accidental Release Measures

A spill represents a significant, acute exposure risk. The following protocol ensures a self-validating system for safe cleanup.

Step-by-Step Laboratory Spill Clean-up Protocol

-

Evacuate: Evacuate all non-essential personnel from the immediate spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Wear PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: For a solid spill, gently sweep or shovel the material into a suitable, labeled container for disposal[4][5]. Avoid generating dust[5].

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: The collected waste is considered hazardous. Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal regulations[3]. Do not allow the product to enter drains[6].

Disposal Considerations

Waste from unused products is classified as hazardous waste[3]. It must be disposed of through a licensed waste disposal company. Contaminated packaging should also be treated as hazardous waste and sent to a special waste collection point[3]. Adherence to European or local regulations is mandatory[3].

References

- 2,3-Difluoro-6-methoxybenzaldehyde Safety D

- 2,6-Difluoro-4-hydroxybenzaldehyde PubChem Entry.

Sources

commercial availability of 2,6-Difluoro-4-methoxybenzaldehyde

An In-depth Technical Guide to the Commercial Availability of 2,6-Difluoro-4-methoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its chemical properties, commercial availability, primary applications, and safety protocols, offering field-proven insights into its utility as a critical building block in modern chemical synthesis.

Introduction: A Versatile Fluorinated Building Block

This compound is an aromatic aldehyde that has gained significant traction as a key intermediate in various fields, most notably in pharmaceutical development and material science. Its chemical architecture, characterized by a benzaldehyde core substituted with two fluorine atoms ortho to the aldehyde and a methoxy group para to it, imparts unique electronic properties, reactivity, and metabolic stability to molecules derived from it.[1] The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack, while also offering a handle for creating compounds with improved pharmacokinetic profiles.[2]

Physicochemical Properties and Specifications

The compound is typically supplied as a solid with a high degree of purity, suitable for sensitive organic synthesis applications. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 256417-10-4 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Appearance | White to cream or pale yellow solid/powder | [4] |

| Melting Point | 73-77 °C | [3][5] |

| Purity (Assay) | Typically ≥97% (by GC) | [3][5] |

| InChI Key | ZYABCGOTMDPUDD-UHFFFAOYSA-N | [3][5] |

| SMILES | COc1cc(F)c(C=O)c(F)c1 | [3][5] |

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. It is typically listed as a stock item, ensuring rapid procurement for time-sensitive projects.

Key Suppliers:

-

Sigma-Aldrich (Merck): A major global supplier offering the compound with a typical purity of 97%.[3][5]

-

Chem-Impex International: Lists the product and highlights its applications in pharmaceuticals and organic synthesis.

-

Thermo Scientific Chemicals (formerly Alfa Aesar): Provides the compound with detailed specifications, including appearance and assay purity.[4]

-

Specialty Manufacturers: Several manufacturers, particularly in China, offer this intermediate, potentially for bulk and custom synthesis inquiries.[6]

The compound is generally available in quantities ranging from grams to hundreds of grams. For larger, kilogram-scale quantities, direct inquiries with manufacturers or bulk chemical suppliers are recommended.

Core Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor for a range of advanced applications.

Pharmaceutical and Medicinal Chemistry

This aldehyde is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[7] The difluoro-methoxy phenyl motif is incorporated into drug candidates to enhance biological activity and fine-tune properties such as metabolic stability and target binding affinity.[1][2] Its applications are particularly noted in the development of therapeutics for neurological disorders.

Advanced Organic Synthesis

As a versatile building block, it is used in a variety of chemical transformations to create complex molecular architectures.[8] The aldehyde group serves as a reactive handle for reactions such as:

-

Wittig reactions

-

Aldol condensations

-

Reductive aminations

-

Schiff base formations

The fluorine substituents modulate the reactivity and selectivity of these reactions, providing a strategic advantage in multi-step syntheses.

Material Science and Agrochemicals

In material science, the incorporation of fluorinated moieties can enhance the chemical and thermal stability of polymers and coatings.[8] Furthermore, this compound serves as a precursor in the design of modern agrochemicals, such as pesticides and herbicides, where molecular stability and specific biological interactions are critical.[8]

Representative Synthetic Pathway

While multiple proprietary methods exist for industrial production, a common academic approach to synthesizing substituted benzaldehydes involves the directed ortho-metalation (DoM) of a protected aromatic precursor followed by formylation. This provides a high-yielding and regioselective route.

This pathway is conceptually similar to the synthesis of related compounds like 2,3-difluoro-6-methoxybenzaldehyde, which involves the lithiation of 3,4-difluoroanisole followed by quenching with N,N-dimethylformamide (DMF).[9]

Protocol Example: Reductive Amination

To illustrate its utility, this section provides a self-validating protocol for a standard reductive amination reaction, a cornerstone transformation in pharmaceutical synthesis for converting aldehydes into amines.

Objective: To synthesize N-benzyl-1-(2,6-difluoro-4-methoxyphenyl)methanamine from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, ~5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

-

Imine Formation: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it selectively reduces the protonated imine without affecting the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure secondary amine.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazard profile.

-

Hazard Classifications: Classified as causing skin irritation and serious eye damage (Eye Dam. 1, Skin Irrit. 2).[3][5]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3][5]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles.[3][5]

-

Storage: Store in a cool, dry place. Recommended storage temperature is 0-8°C.[8]

References

- China 2 6 Difluoro 4 Methoxybenzaldehyde Manufacturers Factory Suppliers. China Manufacturer Website. [Link]

- Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Ningbo Inno Pharmchem Co., Ltd. [Link]

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Pharmaceutical Synthesis Blog. [Link]

- High Purity 2, 6-Difluoro-Benzaldehyde CAS No. 437-81-0. Chemical Supplier. [Link]

- The Role of 2-Fluoro-5-Methoxybenzaldehyde in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Industrial production method for 2, 6-difluorobenzaldehyde.

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- Method for synthesizing environment-friendly p-methoxybenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound 97 256417-10-4 [sigmaaldrich.com]

- 4. A19726.14 [thermofisher.com]

- 5. This compound 97 256417-10-4 [sigmaaldrich.com]

- 6. China 2 6 Difluoro 4 Methoxybenzaldehyde Manufacturers Factory Suppliers [purestchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2,6-Difluoro-4-methoxybenzaldehyde

Abstract: This technical guide provides a detailed spectroscopic analysis of 2,6-Difluoro-4-methoxybenzaldehyde, a key aromatic building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes standardized experimental protocols, data interpretation grounded in established principles, and visual aids to facilitate a comprehensive understanding for researchers and drug development professionals.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to distinct and informative spectroscopic signatures. The molecule features an electron-withdrawing aldehyde group and two strongly electronegative fluorine atoms ortho to it. Conversely, the methoxy group at the para position acts as an electron-donating group. This electronic interplay is directly reflected in the spectral data.

Caption: ¹H-¹⁹F coupling relationship for the aromatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of fluorinated carbons and those nearby. [1][2]The one-bond C-F coupling (¹JC-F) is typically very large (240-260 Hz). [1] Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C7 (C=O) | 185 - 188 | t (triplet) | ⁴JC-F ≈ 3-5 Hz |

| C2, C6 (C-F) | 164 - 167 | dd (doublet of doublets) | ¹JC-F ≈ 250 Hz, ³JC-F ≈ 10-15 Hz |

| C4 (C-OCH₃) | 162 - 165 | t (triplet) | ³JC-F ≈ 8-12 Hz |

| C1 (C-CHO) | 115 - 118 | t (triplet) | ²JC-F ≈ 20-30 Hz |

| C3, C5 (C-H) | 98 - 102 | t (triplet) | ²JC-F ≈ 25-35 Hz |

| C8 (OCH₃) | 56 - 58 | s (singlet) | - |

Interpretation:

-

Carbonyl Carbon (C7): This carbon is significantly deshielded and appears far downfield, typical for an aldehyde. [3][4]It will likely appear as a small triplet due to four-bond coupling to the two fluorine atoms.

-

Fluorine-Bearing Carbons (C2, C6): These carbons show the largest chemical shift due to the direct attachment of the highly electronegative fluorine. The signal is split into a large doublet by the one-bond coupling to the directly attached fluorine and a smaller doublet by the three-bond coupling to the other fluorine.

-

Aromatic Carbons (C1, C3, C4, C5): The remaining aromatic carbons all exhibit splitting due to two- or three-bond couplings with the fluorine atoms, appearing as triplets where coupling to both fluorines is similar. The C4 carbon is highly deshielded due to the attached oxygen, while C3/C5 are the most shielded aromatic carbons.

-

Methoxy Carbon (C8): This aliphatic carbon appears upfield as a singlet, as it is too distant to experience significant C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the carbonyl group, the aryl ether linkage, and the carbon-fluorine bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2840-2860 & 2720-2740 | Medium, Sharp | Aldehydic C-H Stretch (Fermi doublet) |

| 1690-1710 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |

| 1600-1620 | Medium | Aromatic C=C Stretch |

| 1240-1280 | Strong | Aryl Ether Asymmetric C-O-C Stretch |

| 1150-1200 | Strong | C-F Stretch |

| 1020-1050 | Medium | Aryl Ether Symmetric C-O-C Stretch |

Interpretation:

-

Aldehyde Group: The most diagnostic peak is the intense C=O stretch, which appears around 1700 cm⁻¹ for aromatic aldehydes. [5][6]Additionally, two medium peaks for the aldehydic C-H stretch appear between 2700-2900 cm⁻¹, with the lower frequency band being particularly characteristic. * Aryl Ether: Aryl alkyl ethers display two characteristic C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. [7][8][9]* Carbon-Fluorine Bonds: The C-F stretching vibration gives rise to a strong absorption typically found in the 1100-1200 cm⁻¹ region. [10][11] Experimental Protocol: ATR-IR Spectroscopy

-